2-Amino-N-quinolin-8-yl-benzenesulfonamide (2-A-N-QBS) is a molecule studied for its potential to induce apoptosis (programmed cell death) and inhibit cell cycle progression PubChem: .
Research suggests that 2-A-N-QBS may be capable of triggering cell death in cancer cells. Studies have explored its effects on various cancer cell lines NCBI: .
2-A-N-QBS has been shown to arrest the cell cycle at the G2/M phase, a critical stage before cell division SCBT - Santa Cruz Biotechnology: . This disrupts uncontrolled cell growth, a hallmark of cancer.
2-Amino-N-quinolin-8-yl-benzenesulfonamide, also known by its CAS number 16082-64-7, is a compound characterized by a quinoline structure linked to a benzenesulfonamide moiety. Its molecular formula is C15H13N3O2S, with a molecular weight of approximately 299.3 g/mol. The compound features an amino group at the second position of the quinoline ring, which contributes to its biological activity and chemical reactivity .
The structure of 2-amino-N-quinolin-8-yl-benzenesulfonamide can be represented by the following canonical SMILES notation: C1=CC=C(C(=C1)N)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3
. This unique arrangement of functional groups allows the compound to interact with various biological targets, making it a subject of interest in medicinal chemistry.
Research indicates that 2-amino-N-quinolin-8-yl-benzenesulfonamide exhibits significant biological activity, particularly in cancer research. It has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including Jurkat T cells. The mechanism involves DNA fragmentation and cell cycle arrest at the G2/M phase, disrupting uncontrolled cell growth typical of cancerous cells .
Additionally, studies suggest that this compound may interact with DNA and DNA-binding proteins, further contributing to its anticancer properties .
The synthesis of 2-amino-N-quinolin-8-yl-benzenesulfonamide typically involves:
2-Amino-N-quinolin-8-yl-benzenesulfonamide has several notable applications:
Interaction studies have shown that 2-amino-N-quinolin-8-yl-benzenesulfonamide binds effectively to DNA and may interact with proteins involved in cell cycle regulation. These interactions are crucial for its anticancer effects, as they lead to disruptions in DNA replication and repair processes .
Further studies are needed to elucidate the exact binding mechanisms and affinities for various biological targets.
Several compounds share structural similarities with 2-amino-N-quinolin-8-yl-benzenesulfonamide. Here are some notable examples:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Nitro-N-(quinolin-8-yl)benzenesulfonamide | Nitro group at para position | Anticancer properties; DNA interaction |
8-Hydroxyquinoline | Hydroxy group at position 8 | Antimicrobial and chelating agent |
N-(quinolin-8-yl)benzenesulfonamide | No amino group | Less potent in inducing apoptosis compared to 2-amino derivative |
Uniqueness of 2-Amino-N-quinolin-8-yl-benzenesulfonamide:
The presence of the amino group enhances its reactivity and biological activity compared to other similar compounds. This specific functional group is critical for its mechanism of action in cancer therapy, making it a valuable subject for further research .
Irritant